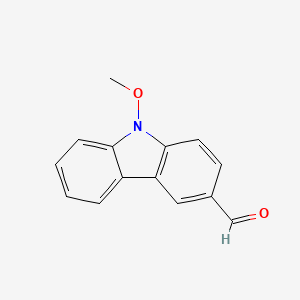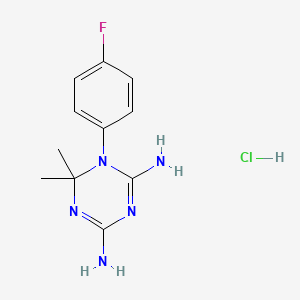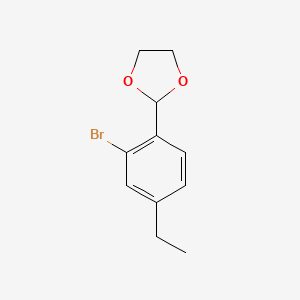
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound features a bromine atom and an ethyl group attached to a phenyl ring, which is further connected to a dioxolane ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-4-ethylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The dioxolane ring can be reduced under specific conditions to form diols.
Common Reagents and Conditions
Substitution: Sodium amide (NaNH2) in liquid ammonia
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether
Major Products Formed
Substitution: 2-(2-Amino-4-ethylphenyl)-1,3-dioxolane
Oxidation: 2-(2-Bromo-4-carboxyphenyl)-1,3-dioxolane
Reduction: 2-(2-Bromo-4-ethylphenyl)-1,3-diol
科学的研究の応用
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.
類似化合物との比較
Similar Compounds
- 2-Bromo-4-methylphenyl-1,3-dioxolane
- 2-Bromo-4-ethylphenyl-1,3-dioxane
- 2-Bromo-4-ethylphenyl-1,3-dioxepane
Uniqueness
2-(2-Bromo-4-ethylphenyl)-1,3-dioxolane is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C11H13BrO2 |
|---|---|
分子量 |
257.12 g/mol |
IUPAC名 |
2-(2-bromo-4-ethylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H13BrO2/c1-2-8-3-4-9(10(12)7-8)11-13-5-6-14-11/h3-4,7,11H,2,5-6H2,1H3 |
InChIキー |
UUPDULVSKDBNQE-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1)C2OCCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


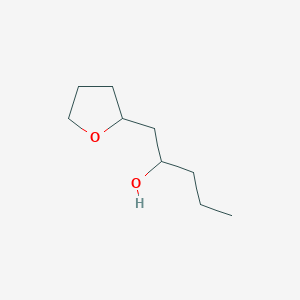


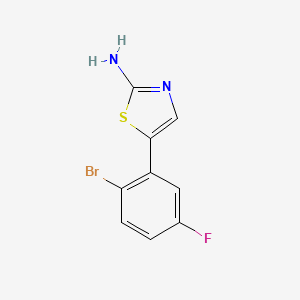
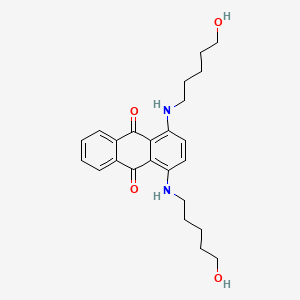

![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![3-[2-(Prop-2-en-1-yloxy)ethoxy]propanenitrile](/img/structure/B14015759.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)
